2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Thioether Formation: The thiol group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells . The sulfur atoms in the molecule may also play a role in its biological activity by forming disulfide bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers.
Pimobendan: Another benzimidazole derivative used in the treatment of congestive heart failure.
Uniqueness
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methylsulfanyl groups enhances its lipophilicity and potential for crossing biological membranes .
Properties
Molecular Formula |
C18H19N3O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-23-12-8-9-13-15(10-12)21-18(20-13)25-11-17(22)19-14-6-4-5-7-16(14)24-2/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
RFSCRHDUJYDANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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